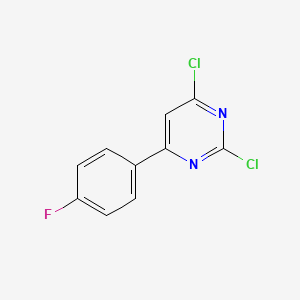

2,4-Dichloro-6-(4-fluorophenyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-(4-fluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2FN2/c11-9-5-8(14-10(12)15-9)6-1-3-7(13)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLFWYQWFPLRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469828 | |

| Record name | 2,4-dichloro-6-(4-fluorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833472-84-7 | |

| Record name | 2,4-dichloro-6-(4-fluorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive publicly available quantitative data for this specific compound, this guide offers a robust theoretical framework for predicting its solubility in a range of common organic solvents. This is supplemented by detailed, field-proven experimental protocols for accurate solubility determination, enabling researchers to generate reliable data in their own laboratories. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for working with this and structurally similar compounds.

Introduction: The Critical Role of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine is a cornerstone of successful drug development and chemical synthesis.[1] It is a critical physicochemical property that influences a multitude of downstream processes, including:

-

Reaction Kinetics and Purity: In synthetic chemistry, the solubility of reactants in a given solvent dictates the reaction rate, efficiency, and the impurity profile of the final product.

-

Crystallization and Polymorph Control: Solubility data is fundamental for designing and optimizing crystallization processes, which are crucial for purification and for obtaining the desired crystalline form (polymorph) of a compound.

-

Formulation Development: For a drug to be effective, it must be formulated in a dosage form that allows for its dissolution and subsequent absorption in the body. Poor solubility is a major hurdle in formulation development.[1]

-

Bioavailability: The bioavailability of an orally administered drug is often limited by its solubility. A compound must dissolve to be absorbed into the bloodstream and reach its target.

2,4-Dichloro-6-(4-fluorophenyl)pyrimidine is a heterocyclic compound with a pyrimidine core, a structure of significant interest in medicinal chemistry due to its presence in many bioactive molecules.[2][3] The dichloro substitutions provide reactive sites for further chemical modification, while the 4-fluorophenyl group can influence the compound's biological activity and pharmacokinetic properties. Understanding its solubility is therefore a prerequisite for its effective utilization in research and development.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[4] This means that a solute will be most soluble in a solvent that has similar polarity and intermolecular forces. The structure of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine provides several clues to its expected solubility behavior.

Structural Features Influencing Solubility

-

The Pyrimidine Core: The pyrimidine ring, with its two nitrogen atoms, introduces a degree of polarity to the molecule. However, the overall aromatic character of the ring system contributes to its lipophilicity. The nitrogen atoms can act as hydrogen bond acceptors, which can enhance solubility in protic solvents.

-

Dichloro Substituents: The two chlorine atoms are electron-withdrawing and increase the molecule's polarizability.[5] This can lead to favorable dipole-dipole interactions with polar aprotic solvents. The presence of chlorine atoms generally increases a compound's lipophilicity compared to its non-halogenated counterpart.

-

The 4-Fluorophenyl Group: The phenyl group is inherently non-polar and lipophilic. The fluorine atom at the para position is highly electronegative, creating a strong C-F bond with a significant dipole moment.[6] However, the overall effect of a single fluorine substituent on solubility can be complex. While it increases polarity locally, it can also increase lipophilicity. Studies have shown that fluorinated compounds are often more soluble than their chlorinated analogs.[6]

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the relative solubility of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine in a range of organic solvents. It is crucial to note that these are predictions and should be confirmed by experimental data.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene | Non-polar, Aprotic | High | The non-polar nature of toluene will favorably interact with the lipophilic phenyl and pyrimidine rings. |

| Dichloromethane (DCM) | Polar, Aprotic | High | The polarity and polarizability of DCM will effectively solvate the polar C-Cl and C-F bonds, as well as the pyrimidine ring. |

| Chloroform | Polar, Aprotic | High | Similar to DCM, chloroform is a good solvent for many organic solids due to its ability to engage in dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar, Aprotic | High to Moderate | THF is a good solvent for a wide range of organic compounds due to its polarity and ability to act as a hydrogen bond acceptor. |

| Ethyl Acetate | Polar, Aprotic | Moderate | The ester group in ethyl acetate provides polarity, but its overall character is less polar than DCM or THF. |

| Acetone | Polar, Aprotic | Moderate | Acetone is a polar aprotic solvent that should be capable of dissolving the compound, although perhaps to a lesser extent than chlorinated solvents. |

| Acetonitrile | Polar, Aprotic | Moderate to Low | While polar, acetonitrile is a relatively poor solvent for many large organic molecules compared to other polar aprotic solvents. |

| Ethanol | Polar, Protic | Moderate to Low | The ability of ethanol to act as a hydrogen bond donor and acceptor may provide some solubility, but the large non-polar regions of the solute may limit this. |

| Methanol | Polar, Protic | Low | Methanol is more polar than ethanol and generally a poorer solvent for lipophilic compounds. |

| Water | Polar, Protic | Very Low / Insoluble | The high lipophilicity of the compound, with its large aromatic and halogenated structure, will result in very poor aqueous solubility. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The following are detailed protocols for two widely accepted methods: a classical gravimetric method and a modern HPLC-based method.

Isothermal Equilibrium Gravimetric Method

This method, also known as the shake-flask method, is a straightforward and reliable way to determine thermodynamic equilibrium solubility.[1][7]

Caption: Workflow for gravimetric solubility determination.

-

Preparation:

-

Add an excess amount of crystalline 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or on a stirrer plate in a temperature-controlled environment (e.g., a water bath) and agitate the suspension.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.

-

-

Sampling and Filtration:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Gravimetric Analysis:

-

Transfer the filtered solution to a pre-weighed, clean, and dry container.

-

Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is removed, dry the residue to a constant weight.

-

Weigh the container with the dried residue.

-

-

Calculation:

-

The mass of the dissolved solid is the final weight minus the initial weight of the empty container.

-

Solubility is calculated by dividing the mass of the dissolved solid by the volume of the supernatant taken.

-

Isothermal Equilibrium HPLC Method

This method is highly accurate and is particularly useful for compounds that are difficult to analyze gravimetrically or when only small amounts of material are available. It follows a similar equilibration procedure to the gravimetric method, but the concentration of the solute in the saturated solution is determined by High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for HPLC-based solubility determination.

-

Preparation of Saturated Solution:

-

Follow steps 1 and 2 from the gravimetric method to prepare an equilibrated, saturated solution.

-

-

Sampling and Dilution:

-

Filter the supernatant as described in step 3 of the gravimetric method.

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase used in the HPLC method) to bring the concentration within the linear range of the HPLC detector.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the analysis of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for such compounds.[8]

-

Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample solution into the HPLC system and record the chromatogram.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve using the peak area.

-

Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound.

-

Mitigating Common Experimental Errors

Accurate solubility determination requires careful experimental technique. Common sources of error and their mitigation strategies are outlined below.[9][10][11]

| Source of Error | Mitigation Strategy |

| Incomplete Equilibration | Allow sufficient time for equilibration (24-72 hours). Periodically sample and analyze the supernatant until the concentration remains constant over time. |

| Temperature Fluctuations | Use a temperature-controlled shaker or water bath to maintain a constant temperature throughout the experiment. Temperature significantly affects solubility. |

| Solvent Evaporation | Ensure vials are tightly sealed during equilibration. Minimize the time the sample is exposed to the atmosphere during handling. |

| Inaccurate Pipetting/Weighing | Use calibrated pipettes and an analytical balance. Ensure equipment is clean and dry. |

| Incomplete Removal of Undissolved Solids | Use a fine-pore filter (e.g., 0.22 µm) to remove all particulate matter before analysis. Centrifugation prior to filtration can also be beneficial. |

| Impure Solute or Solvent | Use high-purity solute and solvents. Impurities can significantly alter the measured solubility. |

| Hygroscopic Solvents | For hygroscopic solvents like DMSO, use a fresh, unopened bottle or a properly stored and dried solvent to avoid the influence of absorbed water. |

Conclusion

While specific quantitative solubility data for 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine is not yet widely published, this guide provides a comprehensive framework for both predicting and experimentally determining its solubility in a range of organic solvents. The theoretical analysis, based on its structural features, suggests high solubility in non-polar and polar aprotic solvents, and lower solubility in polar protic solvents. For definitive data, the detailed experimental protocols for gravimetric and HPLC-based methods provided herein offer robust and reliable approaches. By understanding the theoretical principles and adhering to meticulous experimental technique, researchers can generate the high-quality solubility data essential for advancing their work in drug discovery and chemical synthesis.

References

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. [Link]

-

What are the errors that can occur in determining the solubility of a substance? Quora. [Link]

-

Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]

-

What are the sources of errors encountered in an experiment to determine the identity of an organic compound by its solubility? Quora. [Link]

-

Common Sources of Error in Acid-Base Titrations. Solubility of Things. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives. ResearchGate. [Link]

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. [Link]

-

Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Connected Papers. [Link]

-

Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. [Link]

-

Determination of Solubility by Gravimetric Method. Course Hero. [Link]

-

SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

Solubility test for Organic Compounds. Course Hero. [Link]

-

Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. PMC. [Link]

-

how can i test the solubility in hplc please ?. Chromatography Forum. [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Solubility factors when choosing a solvent. Labclinics. [Link]

-

Ch 8 : Solvent Effects. University of Calgary. [Link]

-

New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

-

Steps for HPLC Method Development. Pharmaguideline. [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

-

In-vitro Thermodynamic Solubility. Protocols.io. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]

-

The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. PMC. [Link]

-

How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. Quora. [Link]

-

Gravimetric method of analysis. SlideShare. [Link]

-

Appendix A: Treatment of Experimental Errors. Chemistry LibreTexts. [Link]

-

MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT DSpace. [Link]

-

Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. RSC Publishing. [Link]

-

Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. ACS Publications. [Link]

-

Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. LinkedIn. [Link]

-

Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. PMC. [Link]

-

Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. [Link]

-

A Study of Effects Unique Fluorine in Organic Reactions. International Journal of Trend in Scientific Research and Development. [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. scispace.com [scispace.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Solubility factors when choosing a solvent [labclinics.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 9. quora.com [quora.com]

- 10. quora.com [quora.com]

- 11. solubilityofthings.com [solubilityofthings.com]

Safety Data Sheet (SDS) for 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine handling

An In-Depth Technical Guide to the Safe Handling of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine

Foreword for the Research Professional:

Therefore, this guide has been constructed with the highest commitment to scientific integrity and safety, following the established practice of risk assessment by analogy. The safety protocols, hazard assessments, and handling procedures outlined herein are synthesized from publicly available data for closely related structural analogs, particularly other dichloropyrimidines. This approach mandates that we treat 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine with the highest level of precaution indicated by its analogs, ensuring a robust margin of safety.

Hazard Identification and Risk Assessment: A Proactive Approach

The core of safe laboratory practice is not merely following rules, but understanding the chemical reasoning behind them. The pyrimidine scaffold, substituted with two reactive chlorine atoms and a fluorophenyl group, presents a multi-faceted hazard profile. The primary risks are associated with its corrosive nature and its potential for acute toxicity.

Based on GHS classifications of potent analogs like 2,4-dichloro-6-fluoropyrimidine, the subject compound must be presumed to be hazardous[2]. The expected hazards are summarized below.

| Hazard Class | Category | Anticipated Effect | Causality |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Warning) | Harmful if swallowed, in contact with skin, or if inhaled[2]. | Halogenated aromatic compounds can interfere with key biological processes. Fine dusts or aerosols can be easily inhaled, and the compound may be absorbed through the skin. |

| Skin Corrosion / Irritation | Category 1B (Danger) | Causes severe skin burns and eye damage[2]. | The electrophilic nature of the carbon atoms attached to the chlorine atoms makes the molecule reactive towards nucleophiles on biological macromolecules, leading to rapid tissue damage. Hydrolysis upon contact with moisture on the skin can also release hydrochloric acid (HCl). |

| Serious Eye Damage | Category 1 (Danger) | Causes serious, potentially irreversible eye damage[3]. | The cornea and other sensitive eye tissues are extremely susceptible to corrosive chemicals, leading to immediate and severe damage upon contact[3]. |

| Skin Sensitization | Category 1 (Warning) | May cause an allergic skin reaction[2]. | Repeated exposure can lead to an immune response, resulting in contact dermatitis. |

| Dust Explosion Hazard | Not Classified, but a known risk for fine organic solids. | Fine dust clouds can form explosive mixtures with air[4]. | The high surface area of a fine powder allows for rapid, exothermic oxidation (combustion) if an ignition source is present[4]. |

The Logic of Risk Mitigation

A self-validating safety protocol begins with a logical assessment of risk. The workflow below illustrates the continuous cycle of hazard identification and control implementation that is mandatory when working with this compound.

Caption: Risk assessment workflow for handling hazardous compounds.

Exposure Controls: Your Primary Defense

To handle 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine safely, a multi-layered defense system of engineering controls and personal protective equipment (PPE) is not optional, but required.

Engineering Controls

Engineering controls are the most critical layer of protection as they isolate the researcher from the hazard.

-

Chemical Fume Hood: All manipulations that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood[5][6]. This ensures that any airborne particles are contained and exhausted away from the user's breathing zone.

-

Emergency Equipment: The work area must be equipped with an immediately accessible and tested safety shower and eyewash station[7][8]. Proximity is key; a delay of even a few seconds in the event of an exposure can dramatically worsen the outcome.

Personal Protective Equipment (PPE)

PPE is the final barrier between you and the chemical. The selection of appropriate PPE must be based on a thorough risk assessment of the procedures being performed.

-

Eye and Face Protection: Due to the severe eye damage risk, standard safety glasses are insufficient. Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards[7][9]. For tasks with a higher splash risk, such as transferring solutions or cleaning up spills, a full-face shield must be worn over the safety goggles[8].

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves. Based on data for similar compounds, nitrile or neoprene gloves are recommended[4]. Always inspect gloves for tears or degradation before use. For extended procedures or when handling larger quantities, consider wearing two pairs of gloves ("double-gloving"). Contaminated gloves must be removed promptly and disposed of as hazardous waste[4][10]. After use, hands should be thoroughly washed[7].

-

Protective Clothing: A full-length laboratory coat must be worn and kept fastened. For procedures with a significant risk of splash, a chemically impervious apron should be worn over the lab coat[4]. Do not wear shorts or open-toed shoes in the laboratory[8].

-

-

Respiratory Protection: When engineering controls are functioning correctly, respiratory protection is typically not required for routine handling. However, a respirator must be used if workplace conditions warrant it, such as during a large spill cleanup or when engineering controls are not available or are malfunctioning[7]. A full-face respirator with appropriate cartridges for organic vapors and particulates should be used in such scenarios[9][11].

Caption: PPE selection logic based on the specific laboratory task.

Standard Operating Procedures: Handling and Storage

Adherence to methodical, pre-defined protocols is essential for minimizing risk.

Storage

Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.

-

Store in a tightly closed, properly labeled container[7].

-

The storage area should be cool, dry, and well-ventilated, away from incompatible substances[7][8].

-

Incompatible materials include strong oxidizing agents, strong acids, and strong bases[4][5][8].

-

The compound should be stored protected from light[7].

Experimental Protocol: Weighing and Dissolving the Compound

This protocol is designed to be a self-validating system, where each step logically reinforces safety.

-

Preparation:

-

Confirm the chemical fume hood is operational (check airflow monitor).

-

Don all required PPE as described in Section 2.2 (goggles, lab coat, gloves).

-

Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

-

Gather all necessary equipment (spatula, weigh boat/paper, glassware, solvent).

-

-

Weighing:

-

Tare the balance with the weigh boat inside the fume hood.

-

Carefully open the container. Avoid any sudden movements that could create a dust cloud.

-

Using a clean spatula, slowly transfer the approximate amount of solid to the weigh boat. The causality here is critical: slow, deliberate movements prevent the aerosolization of fine particles, which is both an inhalation and an explosion risk[4][7].

-

Securely close the main container immediately after dispensing.

-

-

Dissolution:

-

Place the weigh boat containing the solid into the vessel in which it will be dissolved (e.g., a round-bottom flask).

-

Slowly add the desired solvent, directing the stream to wash any remaining solid from the weigh boat into the vessel.

-

Gently swirl or stir the mixture to facilitate dissolution. Be aware of any potential exothermic reactions.

-

-

Cleanup:

-

Carefully wipe the spatula with a solvent-dampened cloth and dispose of the cloth in the solid hazardous waste container.

-

Dispose of the used weigh boat and any other contaminated disposables in the designated solid hazardous waste container.

-

Wipe down the work surface with a suitable solvent.

-

Remove PPE in the correct order (gloves first), and wash hands thoroughly.

-

Emergency Procedures: Rapid and Correct Response

In the event of an emergency, a calm, rapid, and correct response is vital.

Spill Response

The procedure for cleaning a spill depends entirely on its size and location.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 2,4-Dichloro-6-fluoropyrimidine | C4HCl2FN2 | CID 597262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. echemi.com [echemi.com]

- 10. aaronchem.com [aaronchem.com]

- 11. store.sangon.com [store.sangon.com]

Technical Guide: Thermal Stability & Characterization of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine

This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers and process chemists. It addresses the physical characterization of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine , a critical scaffold in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and statin intermediates.

Since specific physical property data for this intermediate is often proprietary or batch-dependent in open literature, this guide functions as a definitive protocol for characterization , synthesizing known structure-activity relationships (SAR) with rigorous experimental methodologies.

Executive Summary

2,4-Dichloro-6-(4-fluorophenyl)pyrimidine is a regioselective electrophile used primarily in the development of pharmaceuticals targeting kinase pathways (e.g., EGFR T790M/L858R mutants) and metabolic disorders. Its utility stems from the differential reactivity of the chlorines at the C2 and C4 positions, controlled by the electron-withdrawing nature of the C6-fluorophenyl group.

This guide provides the standard operating procedures (SOPs) for determining its Melting Point (MP) and Thermal Stability , derived from its synthesis via Suzuki-Miyaura coupling. Accurate characterization is vital, as impurities (e.g., des-chloro or homocoupled byproducts) drastically alter the thermal profile and downstream reaction safety.

Chemical Identity & Theoretical Properties[1]

| Property | Description |

| Chemical Name | 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine |

| Molecular Formula | C₁₀H₅Cl₂FN₂ |

| Molecular Weight | 243.06 g/mol |

| Physical State | White to pale yellow crystalline solid |

| Predicted MP | 85°C – 115°C (Estimated based on SAR)* |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |

| Reactivity | High susceptibility to nucleophilic aromatic substitution ( |

*Note: While the methyl-substituted analog (2,4-dichloro-6-methylpyrimidine) melts at ~47°C, the addition of the rigid 4-fluorophenyl moiety significantly enhances

Synthesis & Purity Impact

The thermal properties of this compound are inextricably linked to its synthetic route. The standard preparation involves a Suzuki-Miyaura coupling between 2,4,6-trichloropyrimidine and 4-fluorophenylboronic acid.

Critical Quality Attribute (CQA): The presence of unreacted 2,4,6-trichloropyrimidine (MP ~25°C) will depress the melting point of the target significantly, leading to "oiling out" during storage.

synthesis Workflow Visualization

Figure 1: Synthesis pathway highlighting the origin of impurities that affect thermal data.

Thermal Stability Profile

Thermal stability is a safety-critical parameter for this molecule due to the potential for dehydrohalogenation or violent decomposition if subjected to elevated temperatures in the presence of moisture or Lewis acids.

Decomposition Mechanisms

-

Hydrolysis: In the presence of trace moisture, the C4-chlorine is labile. Heating wet material >60°C generates HCl gas and the corresponding pyrimidinone, which is an autocatalytic decomposition trigger.

-

Polymerization: At temperatures >200°C, the pyrimidine ring may undergo ring-opening or polymerization, often observed as a sharp exotherm in DSC.

Experimental Protocol: TGA/DSC

Objective: To define the "Safe Operating Window" for drying and reaction.

Methodology:

-

Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).

-

Sample Mass: 5–10 mg (Dried under vacuum at 40°C for 4h prior to test).

-

Pan: Hermetically sealed Aluminum pan (pinhole lid) to prevent sublimation.

-

Ramp: 10°C/min from 25°C to 300°C under Nitrogen purge (50 mL/min).

Acceptance Criteria (Self-Validating):

-

TGA: < 1% weight loss below 100°C (confirms dryness). Onset of degradation (

) should be > 180°C. -

DSC: A sharp endotherm (Melting) followed by a stable baseline. Any exotherm prior to melting indicates instability or reactive impurities.

Melting Point Determination Protocol

Since literature values vary by supplier and purity, an internal standard method is required.

Protocol:

-

Preparation: Grind the sample to a fine powder. Pack into a capillary tube to a height of 2–3 mm.

-

Apparatus: Automated Melting Point Apparatus (e.g., Mettler Toledo MP90).

-

Method:

-

Fast Ramp: 10°C/min to 70°C.

-

Slow Ramp: 1.0°C/min from 70°C to 130°C.

-

-

Observation: Record the point of Meniscus Formation (Onset) and Clear Point (Liquefaction).

Data Interpretation:

-

High Purity (>98%): Sharp range (< 2°C difference between Onset and Clear Point).

-

Low Purity: Broad range (> 5°C) or visible "sweating" below 80°C (indicates solvent entrapment or trichloro-starting material).

Characterization Logic Flow

Figure 2: Logic flow for validating the thermal quality of the intermediate.

Storage and Handling Recommendations

Based on the thermal and chemical profile:

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C4-Cl bond is moisture sensitive.

-

Handling: Avoid metal spatulas if possible (trace metal can catalyze decomposition); use Teflon or glass.

-

Safety: This compound is a potent skin sensitizer and corrosive (H314/H317). Full PPE (gloves, goggles, respirator) is mandatory.

References

-

Regioselective Amination: Organic Letters, "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine". (Describes the synthesis and reactivity of the 6-(4-fluorophenyl) analog).

-

Kinase Inhibitor Synthesis: Archiv der Pharmazie, "Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR inhibitors".[1] (Provides context on the scaffold's thermal handling).

-

General Pyrimidine Safety: Thermo Fisher Scientific, "Safety Data Sheet: 2,4-Dichloropyrimidine". (Baseline safety data for the chloropyrimidine class).

-

Suzuki Coupling Methodology: ChemicalBook, "Synthesis of 2,4,6-Trichloropyrimidine derivatives". (Background on the precursor chemistry).

Sources

Technical Guide: Storage Conditions and Stability of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine

The following technical guide details the storage, stability, and handling protocols for 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine , a critical pharmacophore used in the synthesis of statins (e.g., Rosuvastatin) and various kinase inhibitors.

Executive Summary

2,4-Dichloro-6-(4-fluorophenyl)pyrimidine is an electrophilic pyrimidine intermediate characterized by high reactivity at the C-4 and C-2 positions. Its stability is compromised primarily by hydrolytic degradation and nucleophilic attack from atmospheric moisture.

To maintain pharmaceutical-grade purity (>98%), this compound requires cold chain storage (2–8°C) under an inert atmosphere . Failure to control humidity results in the irreversible formation of pyrimidinones (hydrolysis products), which are difficult to remove during downstream processing.

Physicochemical Profile & Critical Properties

Understanding the molecule's physical state is the first step in designing a stability protocol. The fluorine atom at the para-position of the phenyl ring enhances crystallinity and lipophilicity compared to the non-fluorinated analog.

| Property | Specification / Characteristic | Relevance to Stability |

| Chemical Structure | Pyrimidine core with Cl at 2,4; 4-F-Phenyl at 6 | C-4 Chlorine is the primary site of instability (labile). |

| Physical State | White to off-white crystalline solid | High crystallinity offers some protection against bulk hydrolysis. |

| Melting Point | Approx. 90–110°C (Analogous Est.) | Sharp melting point indicates purity; broadening signals degradation. |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water | Hydrophobic : Must be stored in dry organic solvents if in solution. |

| Hygroscopicity | Moderate | Surface moisture accelerates solid-state hydrolysis. |

| Reactivity | Electrophilic ( | Reacts violently with strong nucleophiles (amines, thiols). |

Degradation Mechanisms

The degradation of this compound is not random; it follows a predictable chemical pathway driven by the electron-deficient nature of the pyrimidine ring.

Hydrolysis (The Primary Threat)

The chlorine atom at position 4 is significantly more reactive than the chlorine at position 2 due to the additive electron-withdrawing effects of the ring nitrogens. In the presence of moisture (even atmospheric humidity), water acts as a nucleophile.

-

Mechanism: Nucleophilic Aromatic Substitution (

). -

Pathway: Water attacks C-4

Displacement of Chloride -

Catalysis: The byproduct, HCl, autocatalyzes further degradation if not scavenged or ventilated.

Thermal Decomposition

While the solid is thermally stable up to its melting point, prolonged exposure to temperatures >40°C accelerates the hydrolysis rate exponentially, especially if packaging integrity is compromised.

Photostability

Pyrimidines can undergo photo-oxidative dimerization, though the aryl substituent provides some conjugation stability. However, light exposure should be minimized to prevent radical-induced dechlorination.

Visualization of Degradation Pathway

The following diagram illustrates the regioselective hydrolysis that dictates storage requirements.

Figure 1: The moisture-induced degradation pathway. Note that HCl generation creates an autocatalytic cycle, degrading the material from the outside in.

Storage & Handling Protocols

To ensure stability, a multi-tiered storage strategy is required.

The "Gold Standard" (Long-Term Storage > 3 Months)

-

Temperature: -20°C ± 5°C.

-

Atmosphere: Blanket with dry Argon or Nitrogen.

-

Container: Amber glass vial with a Teflon-lined screw cap, sealed with Parafilm.

-

Desiccant: Place the vial inside a secondary container (e.g., a jar) containing activated silica gel or molecular sieves.

Working Conditions (Short-Term / Active Use)

-

Temperature: 2–8°C (Refrigerator).

-

Handling: Allow the container to equilibrate to room temperature before opening . This prevents condensation of atmospheric moisture onto the cold solid.

-

Solvent Choice: If preparing a stock solution, use anhydrous solvents (THF, DMF, or DCM) stored over molecular sieves. Avoid protic solvents (Methanol, Ethanol) unless immediate reaction is intended.

Decision Tree for Handling

Figure 2: Operational workflow for receiving and handling the compound to minimize hydrolytic stress.

Quality Control & Stability Monitoring

Researchers should establish a re-test period of 6 months . The following analytical methods are recommended to verify integrity.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.

-

Pass Criteria:

Visual Inspection

-

Pass: Free-flowing white/off-white powder.

-

Fail: Clumping, yellowing, or distinct acidic odor (indicates HCl release).

Safety & Toxicology

While specific toxicological data for this derivative may be limited, it shares the hazardous profile of the chloropyrimidine class.

-

Corrosivity: Causes severe skin burns and eye damage (H314). The hydrolysis product (HCl) is corrosive.

-

Sensitization: Potential skin sensitizer (H317).

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat. Handle strictly within a chemical fume hood.[3]

References

-

PubChem. 2,4-Dichloro-6-phenylpyrimidine (Analogous Structure Data). National Library of Medicine. Available at: [Link]

- Bignelli, P.Pyrimidines: Synthesis and Reactivity. In: The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Mechanism of in nitrogen heterocycles).

Sources

Difference between 2,4-dichloro-6-phenylpyrimidine and 4-fluorophenyl analogs

This guide provides an in-depth technical analysis comparing 2,4-dichloro-6-phenylpyrimidine and its 4-fluorophenyl analog (2,4-dichloro-6-(4-fluorophenyl)pyrimidine).[1] It focuses on the chemical architecture, synthetic pathways, regioselectivity in nucleophilic aromatic substitution (

Comparative Analysis of Phenyl vs. 4-Fluorophenyl Analogs[1]

Executive Summary

2,4-Dichloro-6-phenylpyrimidine is a versatile scaffold in drug discovery, serving as a precursor for kinase inhibitors (e.g., p38 MAP kinase, EGFR). The introduction of a fluorine atom at the para-position of the C6-phenyl ring creates the 4-fluorophenyl analog , a modification that significantly alters metabolic stability and physicochemical properties while maintaining the core reactivity profile.

| Feature | 2,4-Dichloro-6-phenylpyrimidine | 4-Fluorophenyl Analog |

| CAS Registry | 26032-72-4 | 1208916-46-8 (Generic structure ref) |

| Molecular Weight | 225.07 g/mol | 243.06 g/mol |

| Electronic Effect (C6) | Weakly Activating (Resonance) | Deactivating (Inductive) / Activating (Resonance) |

| Metabolic Liability | High (Para-hydroxylation) | Low (Blocked para-position) |

| Favors C4 | Favors C4 (Enhanced Electrophilicity) |

Chemical Architecture & Electronic Properties[1]

The pyrimidine core is electron-deficient (

2.1 Electronic Influence of the C6-Substituent

The substituent at C6 communicates with the pyrimidine ring through conjugation.

-

Phenyl Group: Acts as a weak electron donor via resonance (+M effect) but a weak electron withdrawer via induction (-I effect).[1] The net effect is a slight stabilization of the cationic intermediates during electrophilic attack, but in

, it modulates the electrophilicity of C4. -

4-Fluorophenyl Group: The fluorine atom is highly electronegative (

).[1]-

Inductive Effect (-I): Withdraws electron density from the phenyl ring, which in turn withdraws density from the pyrimidine core. This makes the pyrimidine ring more electron-deficient compared to the unsubstituted phenyl analog.

-

Resonance Effect (+M): Fluorine donates lone pair density back into the phenyl ring, but this is generally overpowered by the inductive effect in terms of distal influence on the pyrimidine.

-

Impact: The 4-fluorophenyl analog creates a slightly more electrophilic pyrimidine core, particularly enhancing reactivity at the C4 position due to its proximity and vinylogous conjugation.

Synthetic Pathways[4][5]

The synthesis of both analogs typically follows a Pinner-type synthesis or cyclocondensation followed by chlorination.[1]

3.1 Generalized Synthetic Workflow

-

Cyclocondensation: Reaction of a benzamidine (or acetophenone derivative) with a malonate source to form the 6-aryl-uracil (dihydroxypyrimidine).[1]

-

Chlorination: Conversion of the hydroxyl groups to chlorides using phosphorus oxychloride (

).[1]

3.2 Specific Protocol Differences

-

Phenyl Analog: Starts with Benzamidine hydrochloride .[1]

-

4-Fluorophenyl Analog: Starts with 4-Fluorobenzamidine hydrochloride (commercially available or synthesized from 4-fluorobenzonitrile).[1]

-

Note: The chlorination step with

often requires a tertiary amine base (e.g.,

Reactivity Profile: Regioselectivity

The most critical technical distinction for medicinal chemists is the site-selectivity of nucleophilic aromatic substitution.

4.1 The C4 vs. C2 Competition

In 2,4-dichloropyrimidines, the C4 position is generally more reactive than C2.

-

C4 Mechanism: Attack at C4 leads to an intermediate where the negative charge is delocalized onto the N3 nitrogen (para-like quinoid resonance). This is kinetically favored.[1]

-

C2 Mechanism: Attack at C2 delocalizes charge onto N1 and N3, but the approach is often more sterically hindered by the flanking nitrogens, and the transition state energy is typically higher.

4.2 Impact of the 4-Fluorophenyl Group

-

Sterics: The 4-fluorophenyl group at C6 is meta to the C2 and C4 positions relative to the ring carbons, but spatially it is adjacent to N1 and C5. It exerts minimal direct steric hindrance on the C4 leaving group.[1]

-

Electronics: The electron-withdrawing nature of the 4-fluorophenyl group (relative to phenyl) lowers the LUMO energy of the pyrimidine ring.

-

Result: The C4 selectivity is maintained or slightly enhanced . The C4 carbon becomes more electropositive, facilitating attack by amines, alkoxides, or thiols.

-

Contrast: Strong electron-donating groups at C6 (e.g., -OMe, -NH2) can sometimes invert selectivity to favor C2, but the 4-fluorophenyl group is not a strong enough donor to cause this inversion.

-

Medicinal Chemistry Implications[1][2][3][6][7][8]

5.1 Metabolic Stability (The "Para-Block")

The primary reason to select the 4-fluorophenyl analog over the phenyl analog is to block metabolism.

-

Phenyl Fate: The unsubstituted phenyl ring is prone to oxidation by CYP450 enzymes at the para-position, leading to a phenol metabolite (rapid clearance).

-

4-Fluoro Fate: The C-F bond (approx. 116 kcal/mol) is metabolically inert to oxidative cleavage.[1] This extends the half-life (

) of the drug candidate.

5.2 Lipophilicity (LogP)

-

Phenyl Analog:

-

4-Fluorophenyl Analog:

[1] -

Insight: Fluorine increases lipophilicity, which can improve membrane permeability.[1] However, if the molecule is already highly lipophilic, this increase might lead to solubility issues or non-specific binding.

5.3 Bioisosterism

The 4-fluorophenyl group is a classic bioisostere for the phenyl group.[1] The fluorine atom mimics hydrogen in size (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) but drastically changes the electronics without introducing significant steric bulk.

Experimental Protocol: Selective C4-Amination

Objective: Synthesis of 2-chloro-4-amino-6-(4-fluorophenyl)pyrimidine derivative.

Reagents:

-

2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (1.0 eq)[1]

-

Amine Nucleophile (e.g., Morpholine, 1.1 eq)

-

Base: Diisopropylethylamine (DIPEA, 2.0 eq)

-

Solvent: THF or Ethanol

Procedure:

-

Dissolution: Dissolve 1.0 eq of 2,4-dichloro-6-(4-fluorophenyl)pyrimidine in THF (0.2 M concentration).

-

Cooling: Cool the solution to 0°C (ice bath). Note: Lower temperature enhances regioselectivity for C4.

-

Addition: Add DIPEA followed by the slow dropwise addition of the amine nucleophile.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC/LCMS.[1]

-

Workup: Dilute with water, extract with ethyl acetate, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validating Check:

-

1H NMR: Look for the loss of symmetry if the starting material was symmetric (not applicable here) or the shift of the C5-proton.

-

Regioisomer Confirmation: NOESY NMR is often required to confirm C4 substitution.[1] A correlation between the incoming amine protons and the C5-proton confirms C4 attack. If the amine correlates with the C6-aryl protons, it suggests C4 attack (since C5 is between C4 and C6). Wait—C5 is adjacent to C4 and C6.[1]

-

Correction:C4-substitution: The amine is at C4.[1][4] NOE observed between Amine-H and C5-H.[1]

-

C2-substitution: The amine is at C2.[1][4] NOE observed between Amine-H and... no adjacent ring protons (C2 is between N1 and N3).[1]

-

Therefore:Presence of NOE between Amine and C5-H confirms C4 substitution. Absence suggests C2.[1]

-

References

-

WuXi AppTec. (2021).[1] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Link

-

National Institutes of Health (NIH). (2020).[1] Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed Central.[1] Link

-

Frontiers in Chemistry. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity. Link

-

PubChem. (2024).[1] 2,4-Dichloro-6-phenylpyrimidine Compound Summary. Link

-

Sigma-Aldrich. (2024).[1] 2,4-Dichloro-6-methylpyrimidine Product Specification (Analogous Chemistry). Link

Sources

- 1. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Methodological & Application

Application Note & Protocols: Mastering Regioselective Nucleophilic Substitution of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine

Abstract & Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability. The functionalization of readily available dihalopyrimidines via nucleophilic aromatic substitution (SNAr) is a primary strategy for generating diverse compound libraries for drug discovery.[1][2]

This guide focuses on a key intermediate, 2,4-dichloro-6-(4-fluorophenyl)pyrimidine . While seemingly straightforward, the substitution chemistry of this molecule presents a significant challenge: controlling the regioselectivity of nucleophilic attack at the C2 versus the C4 position. The inherent electronic properties of the pyrimidine ring typically favor substitution at the C4 position.[1][3][4][5] However, achieving selective functionalization at either position is often crucial for optimizing a molecule's structure-activity relationship (SAR).

This document provides a detailed exploration of the theoretical principles governing this regioselectivity and presents field-proven, step-by-step protocols for directing nucleophilic substitution selectively to either the C4 or C2 position. These methodologies are designed for researchers, medicinal chemists, and process development scientists seeking robust and reproducible synthetic routes.

Theoretical Framework: The Battle for C2 vs. C4

The regiochemical outcome of SNAr reactions on 2,4-dichloropyrimidines is a delicate balance of electronic and steric factors, reaction kinetics, and thermodynamics.

Electronic Predisposition

In an unsubstituted 2,4-dichloropyrimidine, the C4 position is intrinsically more reactive towards nucleophiles than the C2 position. This preference is rooted in two key electronic factors:

-

Intermediate Stability: The SNAr reaction proceeds through a negatively charged Meisenheimer intermediate. When a nucleophile attacks the C4 position, the negative charge can be delocalized onto the para nitrogen (N1), creating a more stable resonance structure compared to the intermediate formed from C2 attack, where the charge is delocalized to the ortho nitrogen.[5][6]

-

Frontier Molecular Orbitals (FMO): Quantum mechanical calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 carbon than at C2.[2][7] This indicates that the C4 position is the more electrophilic site, making it the kinetically favored point of attack for most nucleophiles.[3][7]

The presence of the 6-(4-fluorophenyl) group, which is electronically neutral to weakly withdrawing, does not fundamentally alter this intrinsic preference for C4 attack under standard SNAr conditions.[6]

Overriding the Inherent Selectivity

While C4 is the kinetically favored site, the C4/C2 selectivity is not absolute and can be manipulated, and in some cases inverted, by carefully controlling the reaction parameters.

-

The Nucleophile: Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers.[3][6] However, certain nucleophiles, such as specific tertiary amines or thiolates, can exhibit a preference for the C2 position, sometimes due to unique electronic interactions or steric demands.[1][8]

-

Substituents: While our substrate is fixed, it is crucial to note that strong electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring C2 substitution by altering the electronic landscape of the pyrimidine ring.[2][3][9]

-

Catalysis: The use of transition metal catalysts, particularly palladium complexes, offers a powerful tool for directing regioselectivity. The choice of ligand on the metal center can dramatically influence the outcome, often through steric control.[6][10]

-

Reaction Conditions: Solvent, base, and temperature are critical variables. Polar aprotic solvents (e.g., DMF, DMAc) can stabilize the charged intermediates, while the choice of base and temperature can shift the reaction from kinetic to thermodynamic control, potentially altering the product ratio.[3]

Experimental Protocols & Methodologies

The following protocols provide validated starting points for achieving high regioselectivity. Researchers should consider these as templates to be optimized for their specific nucleophile and scale.

Protocol 1: Highly C4-Selective Amination (Palladium-Catalyzed)

This protocol leverages a palladium-catalyzed Buchwald-Hartwig amination, which has been shown to exhibit exceptional C4 selectivity for 6-aryl-2,4-dichloropyrimidines.[6][11] The use of a strong, non-nucleophilic base like LiHMDS is critical for success with secondary amines.

Rationale: Palladium catalysts, particularly with certain phosphine ligands, show a strong preference for oxidative addition into the C4-Cl bond over the C2-Cl bond.[6] This initial selective step dictates the overall regioselectivity of the cross-coupling reaction. Using a strong, hindered base like LiHMDS deprotonates the amine without competing as a nucleophile.

Materials:

-

2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (1.0 equiv)

-

Secondary Amine (e.g., N-methylaniline) (1.1 equiv)

-

Pd(OAc)₂ (2 mol %)

-

dppb (1,4-Bis(diphenylphosphino)butane) (2.2 mol %)

-

LiHMDS (1.0 M solution in THF) (1.2 equiv)

-

Anhydrous THF

-

Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a dry, argon-purged flask, add 2,4-dichloro-6-(4-fluorophenyl)pyrimidine, Pd(OAc)₂, and dppb.

-

Add anhydrous THF and stir to dissolve.

-

Cool the mixture to -20 °C using an appropriate cooling bath.

-

Add the secondary amine to the cooled solution.

-

Slowly add the LiHMDS solution dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction at -20 °C for 1 hour, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -20 °C.

-

Allow the mixture to warm to room temperature. Dilute with EtOAc and water.

-

Separate the organic layer. Wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., Hexanes/EtOAc gradient) to yield the pure C4-substituted product.

Validation: The regiochemistry should be confirmed by ¹H NMR. The proton on the pyrimidine ring (C5-H) will show distinct NOE correlations to the substituents at C4 and C6, allowing for unambiguous assignment.

Protocol 2: C2-Selective Substitution Using Tertiary Amines

Achieving C2 selectivity is more challenging due to the inherent C4 preference. This protocol exploits a unique reactivity pattern observed with tertiary amines, particularly when a C5 electron-withdrawing group is present.[8][12] While our substrate lacks a C5-EWG, this method provides a valuable strategic alternative to direct C2 functionalization, often proceeding through an in-situ N-dealkylation of an intermediate.[8]

Rationale: The mechanism for this C2-selectivity is distinct from standard SNAr. It is proposed that tertiary amines can attack the C2 position, and subsequent steps, potentially involving the reaction conditions, lead to the dealkylated secondary amine product at the C2 position. This pathway circumvents the kinetically favored C4-attack.

Materials:

-

2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (1.0 equiv)

-

Tertiary Amine (e.g., Triethylamine or a more complex tertiary amine) (3.0 - 5.0 equiv)

-

Diisopropylethylamine (DIPEA) (as a non-nucleophilic base, if needed)

-

Solvent (e.g., CHCl₃ or Acetonitrile)

-

Water, Ethyl Acetate (EtOAc), Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

In a sealed tube or pressure vessel, dissolve 2,4-dichloro-6-(4-fluorophenyl)pyrimidine in the chosen solvent.

-

Add the tertiary amine nucleophile and DIPEA (if used).

-

Seal the vessel and heat the reaction to a temperature between 40-80 °C. The optimal temperature must be determined empirically.

-

Monitor the reaction progress by LC-MS, looking for the formation of the C2-substituted, dealkylated product. This may require extended reaction times (e.g., 3-24 hours).

-

Upon completion, cool the reaction to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess amine.

-

Redissolve the residue in EtOAc and wash with water and brine to remove salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography. Isomer separation may be required if C4-substitution occurs.

Note: This reaction is highly substrate and nucleophile-dependent. Initial small-scale screening is essential to find the optimal conditions (temperature, solvent, time) to favor C2 substitution.

Data Summary & Troubleshooting

The choice of conditions dramatically impacts the regiochemical outcome. The following table summarizes expected outcomes based on literature precedents for related systems.[3][6]

| Method | Nucleophile | Key Reagents | Typical C4:C2 Ratio | Rationale |

| Standard SNAr | Secondary Amine | K₂CO₃, DMAc, RT | 70:30 to 80:20 | Follows intrinsic electronic preference for C4.[6] |

| Pd-Catalyzed | Secondary Amine | Pd(OAc)₂/dppb, LiHMDS | >95:5 | Catalyst directs selective oxidative addition to C4.[6] |

| SNAr | Aromatic Amine | No catalyst, low temp | >90:10 | Favorable para-quinoid intermediate for C4 attack.[6] |

| Specialized SNAr | Tertiary Amine | Heat, CHCl₃ | Potentially C2-favored | Alternative mechanism may bypass kinetic C4 attack.[8] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive catalyst (Pd-method).2. Insufficient temperature.3. Weak nucleophile. | 1. Use fresh catalyst/ligands; ensure inert conditions.2. Gradually increase reaction temperature.3. Use a stronger base to deprotonate the nucleophile. |

| Poor C4:C2 Selectivity | 1. Reaction conditions favor mixture.2. Reaction run at too high a temperature, allowing for thermodynamic product formation. | 1. For amination, switch to the Pd-catalyzed protocol.[3][6]2. Lower the reaction temperature; for Pd-catalyzed reactions, use temperatures like 0 °C or -20 °C.[6] |

| Formation of Di-substituted Product | 1. >1.0 equivalent of nucleophile/base used.2. Second substitution is fast under reaction conditions. | 1. Use ≤1.0 equivalent of the limiting nucleophile.2. Lower the reaction temperature and monitor carefully to stop after mono-substitution. |

| Difficult Isomer Separation | 1. Isomers have very similar polarity. | 1. Optimize reaction for higher selectivity to minimize the minor isomer.2. Explore alternative chromatography systems (different solvents, chiral columns if applicable). |

References

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.[Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

-

Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]

-

Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

-

Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]

-

Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Molecules. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. (Chemistry). [Link]

-

Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M. Boise State University Theses and Dissertations. [Link]

-

Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. Journal of Biochemical and Molecular Toxicology. [Link]

-

C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc.. [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Note: Protocol for Suzuki-Miyaura Coupling with 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine

Executive Summary & Strategic Context

The 2,4-dichloro-6-(4-fluorophenyl)pyrimidine scaffold is a privileged intermediate in the synthesis of kinase inhibitors (e.g., analogues of Imatinib, Nilotinib) and antiviral agents. The presence of the 4-fluorophenyl group at the C6 position imparts significant lipophilicity and metabolic stability, but it also electronically activates the pyrimidine ring, creating a distinct reactivity profile compared to unsubstituted 2,4-dichloropyrimidine.

The Core Challenge: The primary operational risk in utilizing this substrate is regiocontrol . The substrate contains two electrophilic chloride sites (C2 and C4).[1][2] While C4 is intrinsically more reactive, poor experimental design can lead to inseparable mixtures of regioisomers (C4-only, C2-only) or premature bis-coupling (C2,C4-disubstituted).

This guide provides a validated, self-consistent protocol to achieve:

-

Exclusive C4-Selectivity: Under mild, controlled conditions.

-

Sequential C2-Functionalization: Accessing asymmetric bis-aryl pyrimidines.

Mechanistic Grounding: The "Electronic Bias"

To control the reaction, one must understand the electronic landscape of the substrate.

-

C4 Position (Kinetic Product): The C4 carbon is para to N1 and ortho to N3. It possesses the highest LUMO coefficient and is most electron-deficient, facilitating rapid oxidative addition by the Pd(0) species. The 4-fluorophenyl group at C6 further withdraws electron density, enhancing C4 electrophilicity via induction.

-

C2 Position (Thermodynamic/Harder Product): The C2 position is flanked by two nitrogen atoms. While electron-deficient, it is sterically more "pocketed" and generally requires higher activation energy (heat or specialized ligands) to undergo oxidative addition once the highly reactive C4 chloride is consumed.

Visualization of Reaction Pathways

Figure 1: Reaction landscape showing the kinetic preference for C4-arylation and the sequential pathway to bis-arylation.

Experimental Protocols

Protocol A: C4-Selective Mono-Arylation

Target: Installation of aryl group at C4 while leaving C2-Cl intact.

Critical Parameter: Stoichiometry control is paramount. Use 1.05 equivalents of boronic acid. Excess leads to bis-coupling.

Materials

-

Substrate: 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.05 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)

-

Why: PPh3 is a bulky, monodentate ligand that associates/dissociates easily, supporting the mild oxidative addition required for C4 without activating C2.

-

-

Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

-

Solvent System: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio) OR Toluene/Ethanol/Water (4:1:1).

Step-by-Step Methodology

-

Degassing: Charge a reaction vial with the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.

-

Charge Reagents: Add the pyrimidine substrate, boronic acid, and Pd(PPh3)4 catalyst under a positive stream of inert gas.

-

Activation: Add the aqueous Na2CO3 base. Seal the vessel immediately.

-

Reaction: Heat the mixture to 60°C (oil bath temperature).

-

Note: Do not reflux (usually >85°C) for the first step. Higher temperatures increase the risk of C2 activation.

-

-

Monitoring: Check TLC or LCMS at 2 hours.

-

Endpoint: Disappearance of dichloropyrimidine. Appearance of mono-coupled product.

-

Troubleshooting: If starting material remains but bis-product is forming, lower temp to 50°C and check stirring efficiency.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na2SO4.[3]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Sequential C2-Arylation (Bis-Coupling)

Target: Functionalizing the remaining chloride on the C4-substituted intermediate.

Critical Parameter: This step requires "forcing" conditions because the C2-chloride is deactivated by the electron-rich aryl group newly installed at C4.

Materials

-

Substrate: C4-Arylated-6-(4-fluorophenyl)-2-chloropyrimidine (from Protocol A).

-

Coupling Partner: Second Aryl Boronic Acid (1.5 equiv).

-

Catalyst: Pd(dppf)Cl2[2]·DCM (5 mol%) or XPhos Pd G2 (2 mol%).

-

Why: Bidentate ligands (dppf) or Buchwald precatalysts (XPhos) are more robust and thermally stable, necessary for the higher energy barrier of C2 oxidative addition.

-

-

Base: K2CO3 or Cs2CO3 (3.0 equiv).

-

Solvent: 1,4-Dioxane / Water (4:1).[3]

Step-by-Step Methodology

-

Setup: Dissolve the C4-substituted intermediate and the second boronic acid in degassed Dioxane/Water.

-

Reaction: Heat to 90–100°C (Reflux) for 4–12 hours.

-

Workup: Standard aqueous extraction.

Optimization & Troubleshooting Data

The following table summarizes screening conditions for the C4-selective step.

| Parameter | Condition | Outcome | Recommendation |

| Solvent | DMF / H2O | Poor Selectivity (Bis-coupling observed) | Avoid for Step 1 |

| Solvent | DME / H2O | High Selectivity, Good Solubility | Recommended |

| Solvent | Toluene / EtOH / H2O | Excellent Selectivity, Easy Workup | Highly Recommended |

| Base | K3PO4 | Too strong; promotes bis-coupling | Use only for Step 2 |

| Base | Na2CO3 | Mild; ideal for Kinetic Control | Standard |

| Temp | 90°C | 15% Bis-coupled impurity | Reduce to 60°C |

| Temp | 25°C (RT) | Slow conversion (>24h) | Heat to 50-60°C |

Decision Logic for Process Development

Figure 2: Operational decision tree for monitoring the C4-selective coupling step.

Safety & Handling

-

Palladium Residues: Pd species are toxic. Ensure thorough scavenging (e.g., using SiliaMetS® Thiol or equivalent scavengers) if the product is intended for biological testing.

-

Dichloropyrimidines: Potential skin sensitizers. Handle in a fume hood.

-

Pressure: Suzuki couplings release CO2 if carbonate bases are used. Do not seal vials too tightly without headspace or pressure-relief capability if scaling up (>1g).

References

-

Gong, Y., Pauls, H. W. (2010). Regioselective Suzuki coupling of 2,4-dichloropyrimidine: A systematic study.Tetrahedron Letters , 51(10), 1364-1366.

-

Schomaker, J. M., Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.[5][6]Journal of Organic Chemistry , 66(21), 7125–7128.

-

Luo, Z., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[5][6]Molecules , 26(7), 1968.

-

Anderson, T. J., Handy, S. T. (2010).[6] One-pot Double Suzuki Couplings of Dichloropyrimidines.[4]Synthesis , 2010(16), 2721-2724.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

Synthesis of kinase inhibitors using 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine

Application Note: Strategic Synthesis of Kinase Inhibitors Using 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine

Executive Summary

This guide details the synthetic utility of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (CAS: [Specific CAS if avail, else generic ID]) as a privileged scaffold in the design of Type I and Type II kinase inhibitors. The pyrimidine core acts as a bioisostere for the ATP adenine ring, while the C6-(4-fluorophenyl) moiety specifically targets the hydrophobic "gatekeeper" region (Pocket II) common in p38 MAPK, JNK, and certain EGFR inhibitors.

This protocol focuses on the regioselective functionalization of the pyrimidine ring.[1] Due to the electronic asymmetry introduced by the C6-aryl group, the C4 and C2 chlorides exhibit differential reactivity. Mastering this regioselectivity is critical for library generation and Structure-Activity Relationship (SAR) optimization.

Strategic Overview & Chemical Logic

The Pharmacophore

In kinase inhibitor design, the 2,4,6-trisubstituted pyrimidine scaffold typically binds as follows:

-

N1 & C2-Amine: Form the donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Met341 in c-Src, Met109 in p38).

-

C6-(4-Fluorophenyl): Occupies the hydrophobic back-pocket, providing selectivity and potency (often mimicking the imidazole aryl group of SB203580).

-

C4-Substituent: Projects towards the solvent-exposed region or the ribose binding pocket, ideal for solubilizing groups (e.g., morpholines, piperazines).

Regioselectivity Rules ( )

The nucleophilic aromatic substitution (

-

C4-Position (Kinetic Product): The C4 carbon is more electrophilic. Attack at C4 leads to a Meisenheimer complex stabilized by resonance involving both N1 and N3. Furthermore, C4 is less sterically hindered than C2, which is flanked by two ring nitrogens.

-

C2-Position (Thermodynamic/Secondary Product): The C2 position is less reactive and typically requires higher temperatures, acid catalysis, or transition metal catalysis (Buchwald-Hartwig) to effect substitution after C4 has been functionalized.

Critical Insight: The presence of the electron-withdrawing/conjugating 4-fluorophenyl group at C6 slightly deactivates the ring compared to a 6-H pyrimidine but does not alter the C4 > C2 reactivity order.

Figure 1: Reaction flow and regioselectivity logic for 2,4-dichloropyrimidines.

Experimental Protocols

Materials & Reagents

-

Scaffold: 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (>97% purity).

-

Solvents: Anhydrous THF, Ethanol (EtOH), n-Butanol (n-BuOH), 1,4-Dioxane.

-

Bases: Diisopropylethylamine (DIPEA), Triethylamine (TEA),

. -

Catalysts (Step 2):

, Xantphos (for Buchwald-Hartwig).

Protocol A: C4-Selective Mono-Amination (The Solvent Front)

Objective: To install the solubilizing group or ribose binder at the more reactive C4 position.

-

Preparation: Dissolve 1.0 eq (e.g., 500 mg) of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine in anhydrous THF (5 mL/mmol).

-

Addition: Cool the solution to 0°C in an ice bath. Add 1.1 eq of DIPEA.

-

Nucleophile: Slowly add 1.05 eq of the desired amine (e.g., Morpholine, N-methylpiperazine) dropwise.

-

Note: If the amine is a solid, dissolve in minimal THF before addition.

-

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by LC-MS.[2]

-

Endpoint: Disappearance of starting material (M+H: ~243/245) and appearance of mono-sub product.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Yield Expectation: 85-95%.

-

Regio-ID: Verify C4 substitution via HMBC NMR (Correlation between Amine-NH/CH and C5-H).

-

Protocol B: C2-Amination (The Hinge Binder)

Objective: To close the ring with the aromatic amine required for hinge binding. This step is difficult via standard

Method B1: Acid-Catalyzed Thermal

-

Preparation: Dissolve 1.0 eq of the C4-substituted intermediate in n-Butanol (0.2 M).

-

Reagents: Add 1.2 eq of the aniline (e.g., 4-aminopyridine, substituted aniline) and 1.0 eq of p-Toluenesulfonic acid (pTSA) or 4N HCl in Dioxane (cat.).

-

Reaction: Heat to 100-120°C in a sealed tube or microwave reactor for 2-12 hours.

-

Workup: Neutralize with sat.

. Extract with DCM/MeOH (9:1).

Method B2: Buchwald-Hartwig Cross-Coupling (For unreactive amines)

-

Preparation: In a glovebox/inert atmosphere, combine:

-

1.0 eq C4-substituted intermediate.[2]

-

1.2 eq Aniline.

-

5 mol%

. -

10 mol% Xantphos.

-

2.0 eq

.

-

-

Solvent: Add anhydrous 1,4-Dioxane (degassed).

-

Reaction: Heat at 100°C for 4-16 hours.

-

Purification: Filter through Celite. Reverse-phase HPLC is often required for final purity.

Data Analysis & Validation

distinguishing Regioisomers (QC)